

Spectroscopic and Structural Elucidation of 4-(Benzylxy)-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzylxy)-3-fluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-(Benzylxy)-3-fluorophenol**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed and predictive analysis. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated phenolic compounds in drug discovery and development.

Chemical Structure and Properties

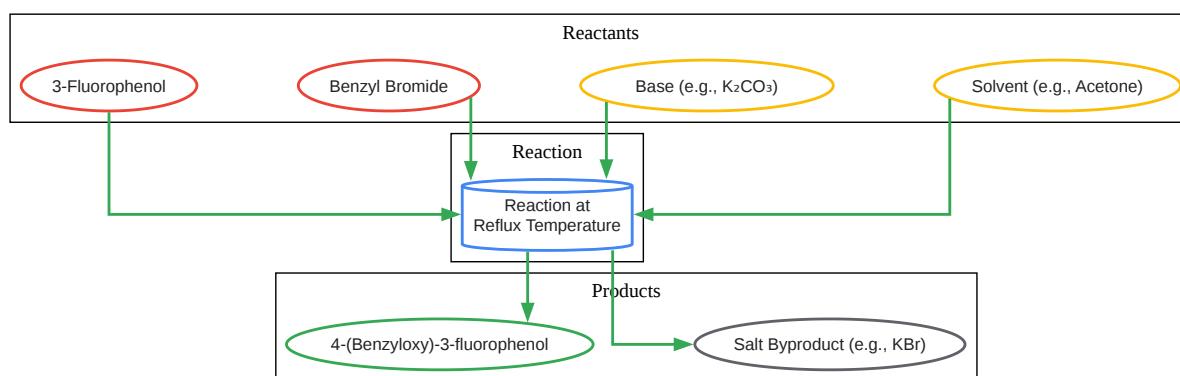
4-(Benzylxy)-3-fluorophenol is a substituted aromatic compound with the molecular formula $C_{13}H_{11}FO_2$ and a molecular weight of 218.22 g/mol [1]. The structure features a phenol ring substituted with a fluorine atom at the 3-position and a benzylxy group at the 4-position. The presence of the fluorine atom and the benzylxy group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry applications.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ FO ₂	PubChem[1]
Molecular Weight	218.22 g/mol	PubChem[1]
IUPAC Name	3-fluoro-4-(phenylmethoxy)phenol	PubChem[1]
CAS Number	81228-25-3	PubChem[1]

Synthesis Protocol

A plausible and efficient method for the synthesis of **4-(Benzylxy)-3-fluorophenol** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis of **4-(Benzylxy)-3-fluorophenol**



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Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

- Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, is added a weak base, typically potassium carbonate (1.5 eq).
- Addition of Alkylating Agent: Benzyl bromide (1.1 eq) is added to the reaction mixture.
- Reaction Conditions: The mixture is stirred at reflux for a specified period (typically 4-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
- Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure **4-(Benzyl)-3-fluorophenol**.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.30	m	5H	Ar-H (benzyl)
~6.90	t, $J \approx 8.8$ Hz	1H	Ar-H (H-6)
~6.75	dd, $J \approx 8.8, 2.4$ Hz	1H	Ar-H (H-5)
~6.65	d, $J \approx 2.4$ Hz	1H	Ar-H (H-2)
~5.10	s	2H	-O-CH ₂ -Ph
~4.80	s (broad)	1H	-OH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~155.0 (d, J \approx 240 Hz)	C-F (C-3)
~148.0	C-OH (C-1)
~145.0	C-OBn (C-4)
~136.5	Ar-C (ipso-benzyl)
~128.8	Ar-CH (benzyl)
~128.2	Ar-CH (benzyl)
~127.5	Ar-CH (benzyl)
~116.0 (d, J \approx 20 Hz)	Ar-CH (C-2)
~115.5	Ar-CH (C-6)
~105.0 (d, J \approx 5 Hz)	Ar-CH (C-5)
~71.0	-O-CH ₂ -Ph

¹⁹F NMR (376 MHz, CDCl₃):

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene ring, the chemical shift is influenced by the nature and position of other substituents. Based on data for similar fluorinated phenols, the ¹⁹F NMR signal for **4-(Benzyoxy)-3-fluorophenol** is predicted to appear in the range of -110 to -140 ppm relative to CFCl₃^{[2][3]}.

Chemical Shift (δ , ppm)	Multiplicity
~ -125	Multiplet

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aliphatic, -CH ₂ -)
~1600, 1500, 1450	Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1100	Strong	C-F stretch

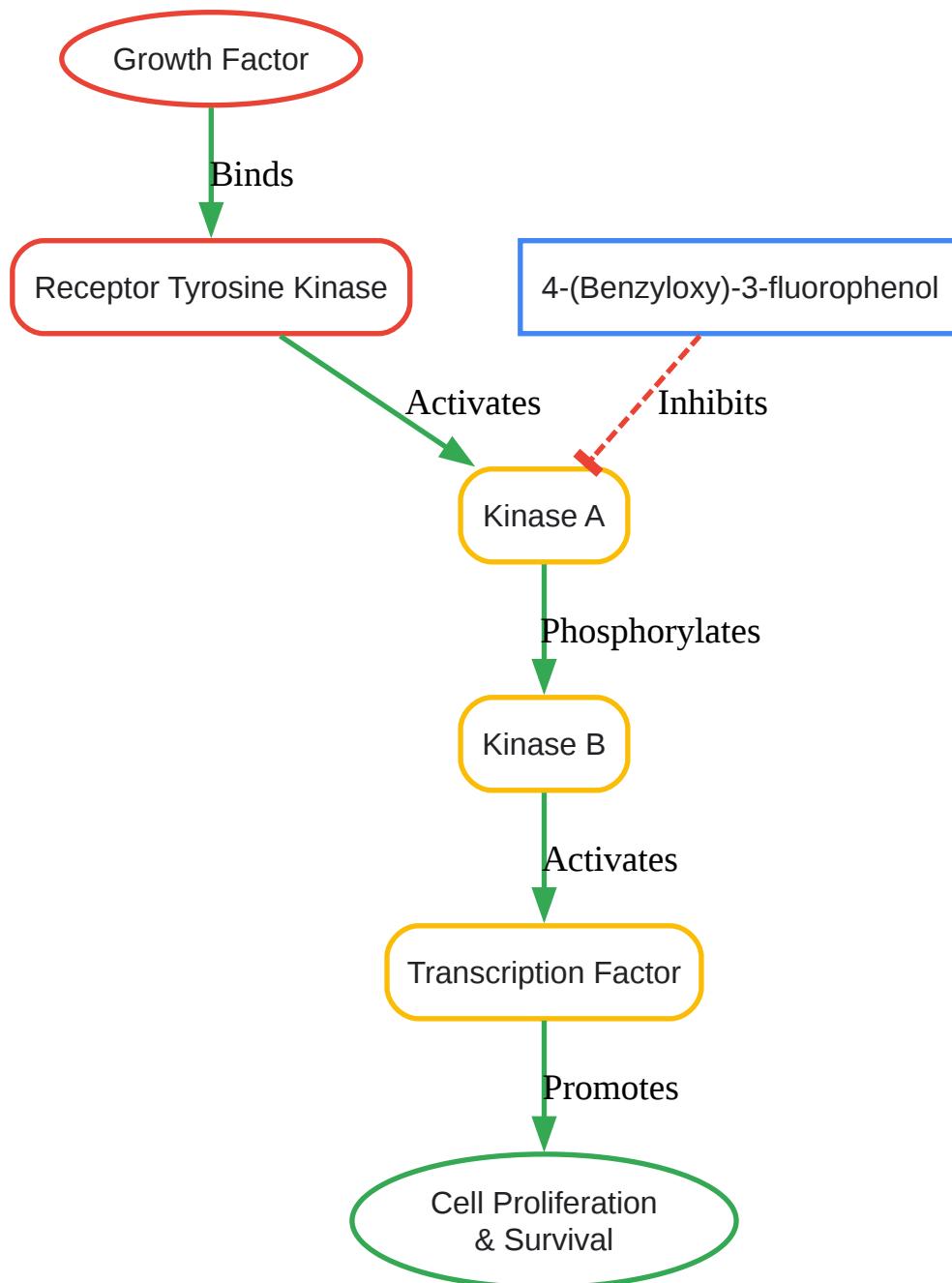
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z	Interpretation
218	[M] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion, from benzyl group)
127	[M - C ₇ H ₇] ⁺ (loss of benzyl group)

Potential Biological Activity and Signaling Pathway

Fluorinated phenols and polyphenols have been reported to exhibit a range of biological activities, including enzyme inhibition[4]. The introduction of fluorine can enhance binding affinity and metabolic stability. A plausible mechanism of action for a compound like **4-(Benzyl)-3-fluorophenol** could be the inhibition of a protein kinase involved in a disease-related signaling pathway.

Hypothetical Kinase Inhibition Pathway

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Caption: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a generic signaling cascade where **4-(BenzylOxy)-3-fluorophenol** acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling events that lead to cell proliferation and survival. This represents a common mechanism for anti-cancer and anti-inflammatory drugs.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of **4-(Benzylxy)-3-fluorophenol**. The presented data, derived from the analysis of structurally related compounds, offers a solid foundation for researchers working with this and similar molecules. Further experimental validation is necessary to confirm these predicted characteristics. The potential for this class of compounds in modulating biological pathways underscores the importance of continued research in the field of fluorinated phenols.

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